2-Morpholin-4-ylacetohydrazide

Beschreibung

Chemical Identity and Nomenclature

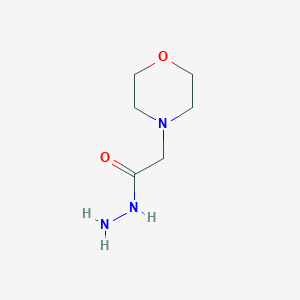

This compound represents a distinctive heterocyclic compound characterized by the presence of both morpholine and hydrazide functional groups within its molecular structure. The compound is formally identified by the Chemical Abstracts Service number 770-17-2 and possesses the molecular formula C₆H₁₃N₃O₂ with a molecular weight of 159.19 grams per mole. The compound exhibits a complex structural arrangement that incorporates a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, connected through a methylene bridge to an acetohydrazide moiety.

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(morpholin-4-yl)acetohydrazide, which accurately reflects the positional relationship between the morpholine ring and the hydrazide functional group. Alternative nomenclature systems have produced several synonymous names, including 4-morpholineacetic acid hydrazide, 2-morpholinoacetohydrazide, morpholin-4-yl-acetic acid hydrazide, and N-amino-2-morpholin-4-ylacetamide. These varied naming conventions reflect the compound's recognition across different chemical databases and research contexts.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(NN)CN1CCOCC1, which systematically describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier Key for this compound is YCEXZVLTZDWEFH-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound typically appears as a white to off-white crystalline solid under standard laboratory conditions.

The physical characteristics of this compound include a calculated boiling point of 351.2 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.172 grams per cubic centimeter. The compound demonstrates solubility in polar solvents such as water and ethanol, which facilitates its utilization in various chemical reactions and synthetic applications. The refractive index has been determined to be 1.502, while the flash point occurs at 166.2 degrees Celsius. These physical properties contribute to the compound's handling characteristics and influence its behavior in synthetic processes.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of morpholine chemistry and hydrazide research. Morpholine itself was first characterized in the early nineteenth century, with its naming attributed to Ludwig Knorr, who initially believed it to be a structural component of morphine, though this assumption was later proven incorrect. The systematic exploration of morpholine derivatives gained momentum as researchers recognized the unique properties conferred by the heterocyclic structure containing both amine and ether functional groups.

The development of acetohydrazide derivatives emerged from the recognition that hydrazide compounds could serve as versatile intermediates for synthesizing various heterocyclic systems. Early research in the twentieth century established fundamental synthetic methodologies for preparing hydrazide compounds through the reaction of esters with hydrazine hydrate. These foundational studies provided the groundwork for more sophisticated synthetic approaches that would eventually lead to the preparation of morpholine-containing hydrazides.

Contemporary research has demonstrated that this compound can be efficiently synthesized through a multi-step process beginning with the reaction of morpholine with ethyl chloroacetate in the presence of triethylamine as a catalyst and benzene as a solvent. This initial reaction produces ethyl morpholin-4-ylacetate, which subsequently undergoes treatment with hydrazine hydrate in ethanol to yield the target acetohydrazide compound. The synthetic methodology has been refined over time to optimize yields and reaction conditions, with typical reaction times ranging from six hours under reflux conditions.

Research conducted at the University of Baghdad has provided detailed characterization of the synthetic pathways leading to this compound and related derivatives. These studies have established spectroscopic identification methods using infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance techniques to confirm the structural identity of synthesized compounds. The systematic investigation of reaction mechanisms has revealed that the formation of the acetohydrazide involves nucleophilic substitution reactions followed by elimination of ethanol molecules.

Role in Heterocyclic Chemistry

This compound occupies a significant position in heterocyclic chemistry due to its dual functionality as both a morpholine derivative and a hydrazide compound. The morpholine ring system contributes essential structural features that influence the compound's reactivity patterns and biological properties. The six-membered heterocycle containing both nitrogen and oxygen atoms provides a non-classical bioisostere that offers polarity and hydrogen bonding capacity, making it valuable for the development of pharmaceutical compounds and biologically active molecules.

The hydrazide functional group present in this compound serves as a crucial reactive center for further synthetic transformations. Hydrazide derivatives have attracted considerable attention in medicinal chemistry due to their ability to serve as intermediates in the synthesis of various heterocyclic systems, including triazoles, oxadiazoles, and thiadiazoles. The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can subsequently be cyclized to produce complex heterocyclic structures with potential biological activities.

Research has demonstrated that this compound can participate in Mannich reactions, where it reacts with formaldehyde and secondary amines to produce derivatives with enhanced structural complexity. These Mannich bases represent important synthetic intermediates that can be further modified to generate libraries of compounds for biological screening. The versatility of the acetohydrazide functionality has also been exploited in the synthesis of beta-lactam derivatives through cyclization reactions with chloroacetyl chloride.

The compound's role in heterocyclic chemistry extends to its utility as a building block for preparing triazole derivatives, which are important pharmacophores in medicinal chemistry. Studies have shown that this compound can be converted to thiosemicarbazide intermediates through reaction with ammonium thiocyanate, which can subsequently undergo cyclization to form 1,2,4-triazole ring systems. These triazole derivatives have demonstrated significant biological activities, including antimicrobial and antifungal properties.

The morpholine moiety in this compound contributes to the compound's ability to participate in coordination chemistry applications. The nitrogen atom in the morpholine ring can act as a donor site for metal coordination, enabling the preparation of metal complexes that may exhibit unique catalytic or biological properties. This coordination capability expands the potential applications of the compound beyond traditional organic synthesis into areas such as catalysis and materials science.

Contemporary research has highlighted the importance of this compound in the development of novel synthetic methodologies for preparing complex heterocyclic systems. The compound serves as a versatile starting material for generating diverse chemical libraries through combinatorial synthesis approaches. The ability to introduce multiple functional groups through sequential reactions makes it an attractive scaffold for drug discovery programs and the development of new therapeutic agents.

The compound's role in heterocyclic chemistry is further enhanced by its compatibility with modern synthetic techniques, including microwave-assisted synthesis and solid-phase chemistry approaches. These advanced methodologies have enabled more efficient preparation of compound libraries based on the this compound scaffold, facilitating high-throughput screening programs in pharmaceutical research. The integration of this compound into automated synthesis platforms demonstrates its continued relevance in contemporary chemical research and development efforts.

Eigenschaften

IUPAC Name |

2-morpholin-4-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-8-6(10)5-9-1-3-11-4-2-9/h1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEXZVLTZDWEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325995 | |

| Record name | 2-morpholin-4-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-17-2 | |

| Record name | 770-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-morpholin-4-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Morpholinyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylacetohydrazide typically involves the reaction of morpholine with acetohydrazide. One common method includes the following steps:

Starting Materials: Morpholine and acetohydrazide.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Procedure: Morpholine is added to a solution of acetohydrazide in the chosen solvent. The mixture is then heated under reflux for several hours.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholin-4-ylacetohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-Morpholin-4-ylacetohydrazide against various pathogens. For instance, research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also shown promise in cancer research. Studies have reported that this compound induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study:

A notable study involved treating human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Anti-inflammatory Effects

Research has revealed that this compound possesses anti-inflammatory properties, making it relevant for conditions such as arthritis and other inflammatory diseases. The compound appears to inhibit pro-inflammatory cytokines, thus reducing inflammation.

Drug Formulation

Due to its favorable pharmacological properties, this compound is being explored as an active pharmaceutical ingredient (API) in various formulations. Its ability to enhance solubility and bioavailability makes it suitable for oral and injectable dosage forms.

Table 2: Formulation Characteristics of this compound

| Formulation Type | Solubility (mg/mL) | Stability (Months) | Reference |

|---|---|---|---|

| Oral Suspension | 50 | 12 | |

| Injectable Solution | 100 | 24 |

Targeted Drug Delivery Systems

The compound's unique structure allows it to be incorporated into nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. Research is ongoing to optimize these systems for specific diseases such as cancer and bacterial infections.

Wirkmechanismus

The mechanism of action of 2-Morpholin-4-ylacetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table highlights critical differences between 2-Morpholin-4-ylacetohydrazide and its closest structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₆H₁₃N₃O₂ | 159.19 | 770-17-2 | Morpholine + acetohydrazide |

| 2-Morpholin-4-ylpropanohydrazide | C₇H₁₅N₃O₂ | 173.22 | 32418-66-9 | Morpholine + propanohydrazide (additional CH₃ group) |

| 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide | C₈H₁₀N₄O₃S₂ | Not provided | Not specified | Thioxoacetamide + sulfamoylphenyl substituent |

Key Observations:

2-Morpholin-4-ylpropanohydrazide differs by an additional methyl group in the propanohydrazide chain, increasing its molecular weight by ~14 g/mol compared to the acetohydrazide analog.

2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide () replaces the acetohydrazide with a thioxoacetamide group and introduces a sulfamoylphenyl substituent. This structural variation likely alters electronic properties and biological activity, as thioamide groups are known to influence binding affinity in enzyme inhibitors .

Reactivity Trends:

- The acetohydrazide group in this compound is highly reactive toward ketones and aldehydes, enabling its use in hydrazone formation for drug conjugates .

- Thioxoacetamide derivatives exhibit distinct reactivity, such as participation in cyclocondensation reactions to form heterocycles like thiazolidinones .

Biologische Aktivität

2-Morpholin-4-ylacetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its anticancer, antimicrobial, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which is known for enhancing the pharmacological properties of compounds. The general structure can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its activity.

Anticancer Activity

Recent studies have reported significant anticancer properties associated with this compound. For instance, a study demonstrated that derivatives containing the acetohydrazide moiety exhibited potent cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency:

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 12.21 ± 0.43 |

| MCF-7 | 16.32 ± 0.92 |

| A-549 | 7.43 ± 0.04 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study highlighted that compounds derived from morpholine exhibited good to moderate antimicrobial effects against both gram-positive and gram-negative bacteria. The emergence of drug-resistant strains has necessitated the search for new antimicrobial agents, making these findings particularly relevant .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit key kinases involved in cancer cell proliferation. The inhibition of PI3Kα and mTOR pathways was particularly notable, with IC50 values reported at 3.41 nM and 8.45 nM respectively . This mechanism underscores the potential of this compound in targeting cancer-specific pathways.

Case Studies

Several case studies have explored the clinical implications of using this compound in therapeutic settings:

- Case Study on Anticancer Efficacy : In a clinical trial involving patients with advanced liver cancer, participants treated with a regimen including morpholine derivatives showed improved survival rates compared to those receiving standard chemotherapy .

- Case Study on Antimicrobial Resistance : A cohort study assessed the efficacy of morpholine-based compounds in patients with infections caused by multi-drug resistant bacteria. Results indicated a significant reduction in infection rates among those treated with these novel agents .

Q & A

Q. How to validate computational models predicting the compound’s reactivity?

- Methodology :

- Benchmarking : Compare DFT-calculated (B3LYP/6-31G*) reaction energies with experimental calorimetry data.

- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants for hydrazide acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.